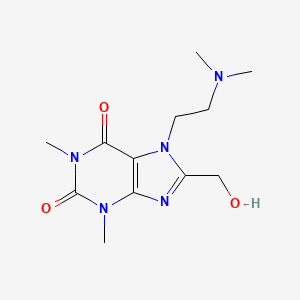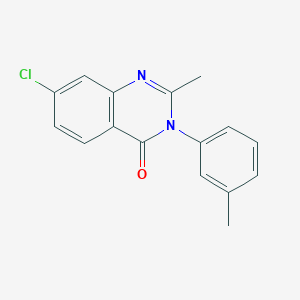
N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(azepan-1-il)-2-(4-clorofenoxi)acetamida es un compuesto orgánico sintético que pertenece a la clase de las amidas. Presenta un anillo de azepano, un grupo clorofenoxi y una porción de acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(azepan-1-il)-2-(4-clorofenoxi)acetamida normalmente implica los siguientes pasos:
Formación del intermedio clorofenoxi: La reacción entre 4-clorofenol y ácido cloroacético en presencia de una base (por ejemplo, hidróxido de sodio) para formar ácido 4-clorofenoxiacético.
Reacción de amidación: El ácido 4-clorofenoxiacético se hace reaccionar entonces con azepano (hexametilenimina) en presencia de un agente de acoplamiento (por ejemplo, EDCI o DCC) para formar la amida deseada.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían pasos similares pero a mayor escala, con optimizaciones para el rendimiento, la pureza y la rentabilidad. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(azepan-1-il)-2-(4-clorofenoxi)acetamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo clorofenoxi puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución.
Principales productos formados
Los principales productos formados dependen de las reacciones y condiciones específicas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como intermedio en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se investiga su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible efecto terapéutico, especialmente en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-(azepan-1-il)-2-(4-clorofenoxi)acetamida dependería de su aplicación específica. En la química medicinal, podría interactuar con dianas moleculares específicas como enzimas o receptores, modulando su actividad y conduciendo a efectos terapéuticos. Las vías implicadas podrían incluir la inhibición de la actividad enzimática o la modulación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
N-(piperidin-1-il)-2-(4-clorofenoxi)acetamida: Estructura similar pero con un anillo de piperidina en lugar de un anillo de azepano.
N-(morfolin-1-il)-2-(4-clorofenoxi)acetamida: Contiene un anillo de morfolina en lugar de un anillo de azepano.
Singularidad
N-(azepan-1-il)-2-(4-clorofenoxi)acetamida es única debido a la presencia del anillo de azepano, que puede conferir diferentes propiedades fisicoquímicas y actividades biológicas en comparación con sus análogos con diferentes estructuras cíclicas.
Propiedades
Número CAS |
54763-25-6 |
|---|---|
Fórmula molecular |
C14H19ClN2O2 |
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
N-(azepan-1-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C14H19ClN2O2/c15-12-5-7-13(8-6-12)19-11-14(18)16-17-9-3-1-2-4-10-17/h5-8H,1-4,9-11H2,(H,16,18) |
Clave InChI |
ZJYLWWLLJIIKKB-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)NC(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


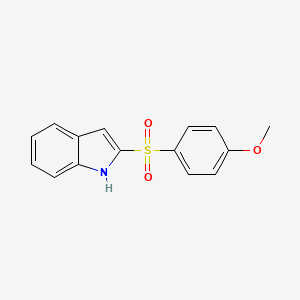
![Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)

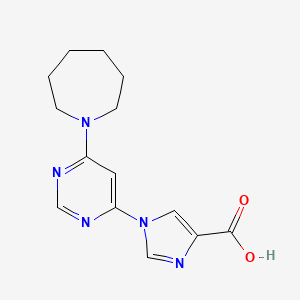

![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
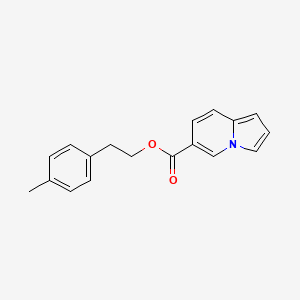
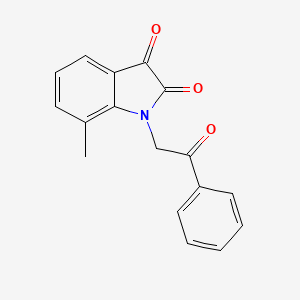
![4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid](/img/structure/B11842745.png)

![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)

